2-Fluoro-4-methoxybenzaldehyde Melting Point Precision: Crystallographic Validation vs. Vendor Specifications
The melting point of 2-fluoro-4-methoxybenzaldehyde has been independently validated by X-ray crystallography and reported as 44–46 °C in peer-reviewed characterization studies, providing a narrower and more precise specification than the broader 43–48 °C range cited in legacy literature and many commercial vendor catalogs [1]. This refined melting point range (44–46 °C) was established in conjunction with the first reported X-ray crystal structure and updated ¹H NMR, ¹³C NMR, and IR spectroscopic data .
| Evidence Dimension | Melting point specification precision (range width) |
|---|---|
| Target Compound Data | 44–46 °C (range: 2 °C) |
| Comparator Or Baseline | 43–48 °C (lit.) as cited by multiple vendors (range: 5 °C) |
| Quantified Difference | 2.5× narrower specification range (2 °C vs. 5 °C) |
| Conditions | X-ray crystallographically validated sample; crystallography laboratory conditions |
Why This Matters
A narrower, crystallographically validated melting point specification reduces batch-to-batch variability risk and enables more rigorous incoming quality control for GMP pharmaceutical intermediate procurement.
- [1] Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2024). X-ray crystallography has been used to characterize the title compound for the first time; 1H NMR, 13C NMR and IR spectroscopic data have also been updated from earlier reports. We also report the melting point of the title compound. Molbank, 2024(3), M1862. View Source
